Mass Differentiation for Internal Standard Use
Potassium O-pentyl carbonodithioate-d5 provides a distinct +5 Da mass shift relative to its unlabeled analog, potassium O-pentyl carbonodithioate, due to the replacement of five hydrogen atoms with deuterium . This mass difference is critical for chromatographic co-elution and mass spectrometric differentiation, enabling the deuterated compound to serve as an internal standard for accurate quantification of the unlabeled analyte in complex matrices [1].
| Evidence Dimension | Molecular Weight Shift |
|---|---|
| Target Compound Data | Molecular weight: 207.41 g/mol (C6H6D5KOS2) |
| Comparator Or Baseline | Unlabeled potassium O-pentyl carbonodithioate: 202.37 g/mol (C6H11KOS2) |
| Quantified Difference | Mass increase of +5.04 Da (approx. +5 Da) |
| Conditions | Nominal mass shift measured by low-resolution mass spectrometry (MS). |
Why This Matters
This distinct mass shift is the fundamental property that allows the compound to function as an interference-free internal standard, enabling precise and accurate quantitative analysis by LC-MS or GC-MS.
- [1] Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. View Source
